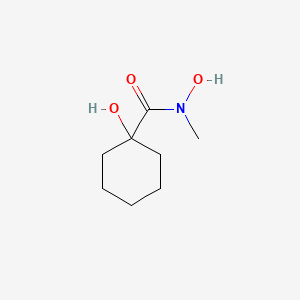
N,1-Dihydroxy-N-methylcyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-Dihydroxy-N-methylcyclohexane-1-carboxamide is an organic compound with a cyclohexane ring structure It is characterized by the presence of hydroxyl groups and a carboxamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dihydroxy-N-methylcyclohexane-1-carboxamide typically involves the reaction of cyclohexanone with methylamine and hydroxylamine. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further chemical reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N,1-Dihydroxy-N-methylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl and carboxamide groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives. Substitution reactions can introduce new functional groups into the cyclohexane ring, leading to a variety of substituted cyclohexane compounds.
科学的研究の応用
N,1-Dihydroxy-N-methylcyclohexane-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its hydroxyl and carboxamide groups make it a potential candidate for binding to biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for the design of new pharmaceuticals.
Industry: In industrial applications, this compound can be used as an intermediate in the production of polymers, resins, and other materials.
作用機序
The mechanism by which N,1-Dihydroxy-N-methylcyclohexane-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxamide groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
1,2-Dihydroxycyclohexane: Similar in structure but lacks the carboxamide group.
N-Methylcyclohexane-1-carboxamide: Similar but lacks the hydroxyl groups.
Cyclohexane-1,1-dicarboxamide: Contains two carboxamide groups but no hydroxyl groups.
Uniqueness
N,1-Dihydroxy-N-methylcyclohexane-1-carboxamide is unique due to the presence of both hydroxyl and carboxamide functional groups on the cyclohexane ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
77307-97-2 |
|---|---|
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC名 |
N,1-dihydroxy-N-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H15NO3/c1-9(12)7(10)8(11)5-3-2-4-6-8/h11-12H,2-6H2,1H3 |
InChIキー |
VZNFCWPLYPNINI-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)C1(CCCCC1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


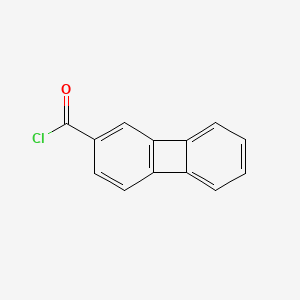
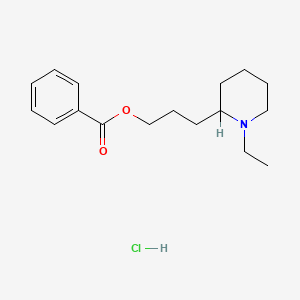
![Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate](/img/structure/B14441573.png)

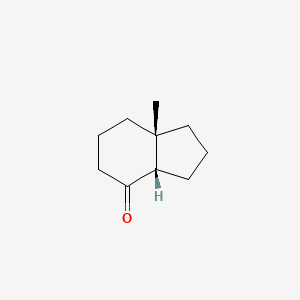

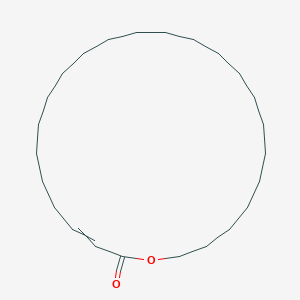
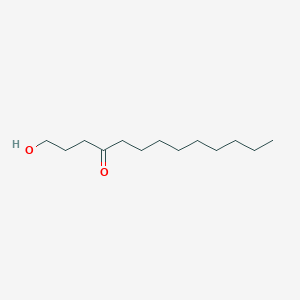
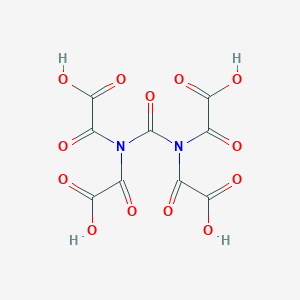
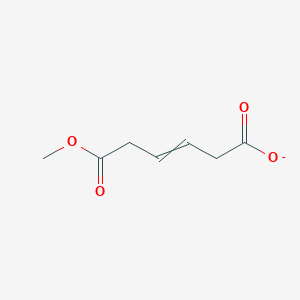
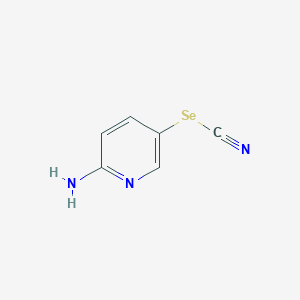

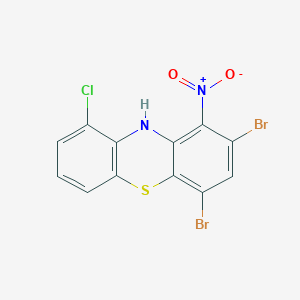
![Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-](/img/structure/B14441633.png)
